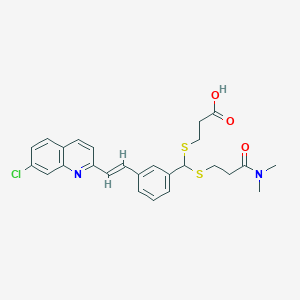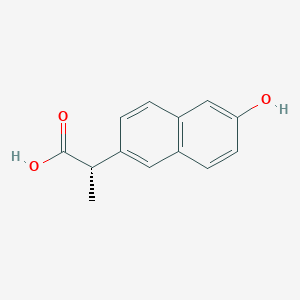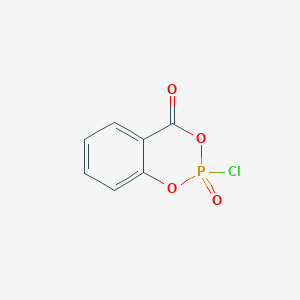
α-オノセリン
概要
説明
Alpha-Onocerin is a seco-triterpenoid compound characterized by its unique open C-ring structure. It is primarily found in the roots of the leguminous plant genus Ononis and the clubmoss genus Lycopodium
科学的研究の応用
Alpha-Onocerin has a wide range of scientific research applications:
Industry: Alpha-Onocerin’s unique structure makes it a valuable compound for developing new materials and chemical products.
作用機序
Target of Action
Alpha-Onocerin, also known as Alpha-Onocerol, is a compound found in plants and belongs to the class of terpenoid compounds The primary targets of Alpha-Onocerin are not explicitly mentioned in the available literature
Mode of Action
It’s known that it’s an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, Alpha-Onocerin could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
Alpha-Onocerin is produced from squalene-2,3;22,23-dioxide through the action of an oxidosqualene cyclase, OsONS1, when transiently expressed in Nicotiana bethamiana . In Lycopodium clavatum, two sequential cyclases, LcLCC and LcLCD, are required to produce Alpha-Onocerin . This suggests that the biosynthesis of Alpha-Onocerin involves the cyclization of squalene-2,3;22,23-dioxide, a process that is mediated by oxidosqualene cyclases .
Result of Action
As an acetylcholinesterase inhibitor, it could potentially enhance cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
Action Environment
The action of Alpha-Onocerin could be influenced by various environmental factors. For example, its solubility in organic solvents suggests that its action could be influenced by the presence of these solvents . Additionally, its production in plants suggests that factors such as the plant’s growth conditions could potentially influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Alpha-Onocerin is produced from squalene-2,3;22,23-dioxide by an oxidosqualene cyclase, OsONS1 . In Lycopodium clavatum, two sequential cyclases, LcLCC and LcLCD, are required to produce alpha-Onocerin . The cyclization initiates with the acid-catalyzed epoxide ring opening of SQO and continues through a series of methyl and hydride shifts .
Cellular Effects
Alpha-Onocerin has been detected only in the roots of Ononis spinosa . It has been suggested that alpha-Onocerin may have a role in plant defense and development
Molecular Mechanism
The molecular mechanism of action of alpha-Onocerin involves its production from squalene-2,3;22,23-dioxide by an oxidosqualene cyclase, OsONS1 . This process involves a series of methyl and hydride shifts .
Metabolic Pathways
Alpha-Onocerin is involved in the triterpenoid biosynthesis pathway . It is produced from squalene-2,3;22,23-dioxide, a process mediated by an oxidosqualene cyclase, OsONS1 .
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Onocerin is synthesized from squalene-2,3;22,23-dioxide through the action of oxidosqualene cyclases. In Ononis spinosa, a single oxidosqualene cyclase, OsONS1, catalyzes the formation of alpha-Onocerin . In contrast, Lycopodium clavatum requires two sequential cyclases, LcLCC and LcLCD, for its production .
Industrial Production Methods: Industrial production of alpha-Onocerin involves the expression of OsONS1 in a lanosterol synthase knockout yeast strain, GIL77, which accumulates squalene-2,3;22,23-dioxide . This method ensures a high yield of alpha-Onocerin by optimizing the interaction between OsONS1 and squalene epoxidases .
化学反応の分析
Types of Reactions: Alpha-Onocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Alpha-Onocerin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alpha-Onocerin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
類似化合物との比較
Alpha-Onocerin is unique among seco-triterpenoids due to its specific biosynthetic pathway and structural features. Similar compounds include:
Lycoclavanol: Another seco-triterpenoid found in Lycopodium species, known for its acetylcholinesterase inhibitory activity.
Alpha-Onocerin’s distinct biosynthetic pathway and structural characteristics make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESZMTVZGWZBPW-IHIDZKKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-01-3 | |
| Record name | (+)-Onocerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Onocerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,21α)-8,14-secogammacera-8(26),14(27)-diene-3,21-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of alpha-onocerin?
A1: Alpha-onocerin has demonstrated inhibitory activity against acetylcholinesterase (AChE) in vitro. [, ] This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. Further research is needed to understand the clinical relevance of this finding.
Q2: What is the structural characterization of alpha-onocerin?
A2: Alpha-onocerin (C30H50O2) is a symmetrical tetracyclic triterpene composed of two trans-decalin C15 units. [, ] Detailed NMR and MS analyses have confirmed its structure and stereochemistry. [] The hydroxyl groups of alpha-onocerin can participate in hydrogen bonding, as observed in its chloroform hemisolvate crystal structure. []
Q3: From which natural sources can alpha-onocerin be isolated?
A3: Alpha-onocerin is found in various plant species. It was first isolated from the roots of Restharrow (Ononis spinosa). [, ] It has also been identified in Lycopodium species like L. clavatum [, , , , ], L. obscurum [], and L. japonicum. [] Notably, alpha-onocerin content can vary significantly between species and even subspecies. []
Q4: What is known about the biosynthesis of alpha-onocerin?
A4: Research suggests that alpha-onocerin biosynthesis likely proceeds via a squalene-derived pathway, specifically involving 2,3;22,23-dioxidosqualene as a precursor. [] This pathway might involve the enzymes squalene epoxidase and oxidosqualene cyclase. Studies on Ononis spinosa have identified specific genes encoding for these enzymes and revealed variations in their expression levels across different tissues. [] Interestingly, the presence of 2,3;22,23-dioxidosqualene appears to correlate with alpha-onocerin accumulation in different Restharrow species. []
Q5: Are there any known synthetic routes for alpha-onocerin?
A5: Yes, a total synthesis of (+)-alpha-onocerin has been achieved in four steps. [] This efficient approach involves a four-component coupling to form a chiral bis-epoxide, followed by a tetracyclization step to construct the four carbocyclic rings. [] This synthetic route offers a potential alternative to natural product extraction for research purposes.
Q6: Are there any studies on the ecological role of alpha-onocerin?
A6: While the exact ecological function of alpha-onocerin remains unclear, some hypotheses suggest it may offer adaptive advantages to plants, particularly those thriving in challenging environments. For instance, it has been proposed to contribute to waterproofing properties in roots, potentially limiting sodium chloride influx in saline environments or reducing desiccation under arid conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)




